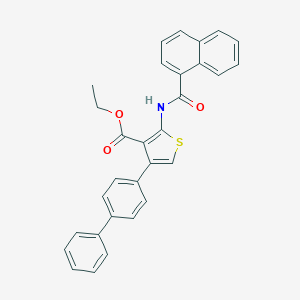
N-(4-Ethoxy-3-methoxybenzyl)(1-phenylcyclopentyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Ethoxy-3-methoxybenzyl)(1-phenylcyclopentyl)methanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both benzyl and cyclopentylmethyl groups, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethoxy-3-methoxybenzyl)(1-phenylcyclopentyl)methanamine typically involves multiple steps, starting with the preparation of the benzyl and cyclopentylmethyl intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include ethoxy and methoxy benzyl alcohols, which undergo various chemical transformations to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.
化学反応の分析
Types of Reactions: N-(4-Ethoxy-3-methoxybenzyl)(1-phenylcyclopentyl)methanamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with different functional groups.
科学的研究の応用
N-(4-Ethoxy-3-methoxybenzyl)(1-phenylcyclopentyl)methanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
作用機序
The mechanism of action of N-(4-Ethoxy-3-methoxybenzyl)(1-phenylcyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective drugs.
類似化合物との比較
Similar Compounds: Similar compounds to N-(4-Ethoxy-3-methoxybenzyl)(1-phenylcyclopentyl)methanamine include other benzyl and cyclopentylmethyl derivatives with different substituents. These compounds share structural similarities but may exhibit distinct chemical and biological properties.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and potential applications. Comparing it with similar compounds can highlight its advantages and limitations, guiding further research and development.
特性
分子式 |
C22H29NO2 |
|---|---|
分子量 |
339.5g/mol |
IUPAC名 |
1-(4-ethoxy-3-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine |
InChI |
InChI=1S/C22H29NO2/c1-3-25-20-12-11-18(15-21(20)24-2)16-23-17-22(13-7-8-14-22)19-9-5-4-6-10-19/h4-6,9-12,15,23H,3,7-8,13-14,16-17H2,1-2H3 |
InChIキー |
LIOOOHDVCJZSIK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCC2(CCCC2)C3=CC=CC=C3)OC |
正規SMILES |
CCOC1=C(C=C(C=C1)CNCC2(CCCC2)C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Tert-butyl-1-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B378310.png)
![3-(2-Chloro-7-methyl-3-quinolinyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378311.png)
![2-[(3-chlorobenzoyl)amino]-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B378312.png)
![(1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE](/img/structure/B378315.png)
![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)vinyl 2-chlorobenzoate](/img/structure/B378316.png)
![2-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-chlorophenyl)vinyl 4-chlorobenzoate](/img/structure/B378317.png)


![Ethyl 2-(5-methyl-4-oxo-3-phenyl-6-propylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate](/img/structure/B378322.png)
![Ethyl [(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B378323.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B378325.png)


![2-{[1-(5-Methyl-2-furyl)ethylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B378336.png)
